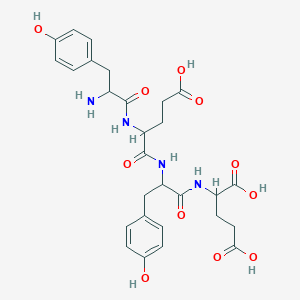![molecular formula C24H22O2 B12294132 4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)
4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol is a complex organic compound characterized by its unique spirobiindene structure This compound features a spiro linkage between two indene moieties, with hydroxy and phenylmethyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole intermediate . This intermediate undergoes further reactions, including spirocyclization, to yield the desired spirobiindene compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
科学的研究の応用
4-[ヒドロキシ(フェニル)メチル]-3,3'-スピロビ[1,2-ジヒドロインデン]-4'-オールは、科学研究においてさまざまな用途があります。
化学: 複雑な分子を構築するための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 潜在的な治療効果を調査し、医薬品開発のための前駆体として研究されています。
産業: 先端材料の製造や、さまざまな化学プロセスにおける触媒として使用されています。
作用機序
4-[ヒドロキシ(フェニル)メチル]-3,3'-スピロビ[1,2-ジヒドロインデン]-4'-オールの作用機序には、特定の分子標的との相互作用が含まれます。ヒドロキシ基とフェニルメチル基は、水素結合とπ-π相互作用に関与し、化合物のタンパク質や酵素への結合親和性に影響を与えます。これらの相互作用は、生化学経路を調節し、観測される生物学的効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
4-ヒドロキシ-2-キノロン: 生物活性が知られており、医薬品開発で使用されています.
1H-ピラゾロ[3,4-b]キノリン: 光物理的および生物学的特性が研究されています.
ベンゼン誘導体: 同様の求電子置換反応を起こします.
独自性
4-[ヒドロキシ(フェニル)メチル]-3,3'-スピロビ[1,2-ジヒドロインデン]-4'-オールは、スピロビインデン構造により、独自の化学的および物理的性質を持つという点でユニークです。この構造的特徴は、他の類似化合物とは異なるものとし、その特定の用途と反応性に貢献しています。
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug development.
1H-Pyrazolo[3,4-b]quinolines: Studied for their photophysical and biological properties.
Benzene Derivatives: Undergo similar electrophilic aromatic substitution reactions.
Uniqueness
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol is unique due to its spirobiindene structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
分子式 |
C24H22O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol |
InChI |
InChI=1S/C24H22O2/c25-20-11-5-9-17-13-15-24(22(17)20)14-12-16-8-4-10-19(21(16)24)23(26)18-6-2-1-3-7-18/h1-11,23,25-26H,12-15H2 |
InChIキー |
FYJMCPGHDORIAI-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4C(C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


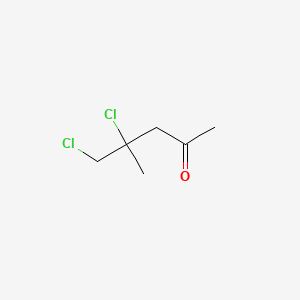
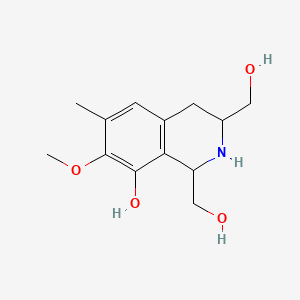
![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
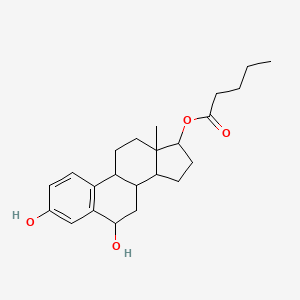

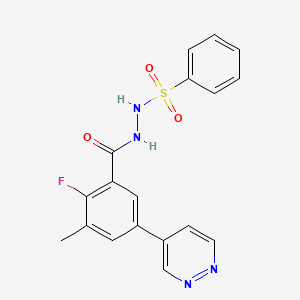
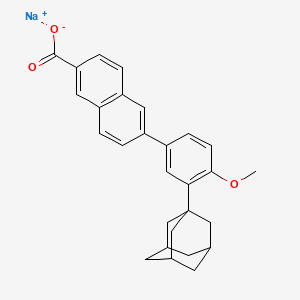
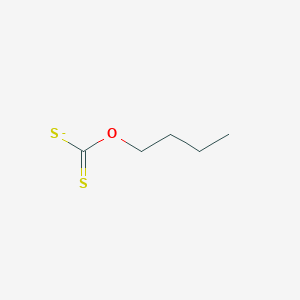
![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
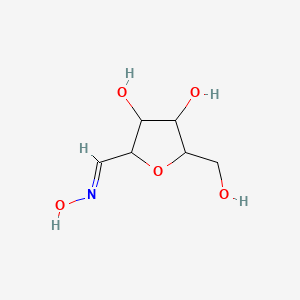
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[[(trifluoromethyl)thio]acetyl]amino]-, (6R,7R)-](/img/structure/B12294139.png)
